ethyl 6-amino-2-({[6-tert-butyl-3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-5-cyano-4-(thiophen-2-yl)-4H-pyran-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-amino-2-[[6-tert-butyl-3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanylmethyl]-5-cyano-4-thiophen-2-yl-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36N4O4S2/c1-6-42-34(40)31-27(43-32(38)24(17-36)30(31)28-8-7-15-44-28)19-45-33-25(18-37)29(20-9-12-22(41-5)13-10-20)23-16-21(35(2,3)4)11-14-26(23)39-33/h7-10,12-13,15,21,30H,6,11,14,16,19,38H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHVWPFKQBNSIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CS2)C#N)N)CSC3=NC4=C(CC(CC4)C(C)(C)C)C(=C3C#N)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-amino-2-({[6-tert-butyl-3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-5-cyano-4-(thiophen-2-yl)-4H-pyran-3-carboxylate is a complex organic compound with potential therapeutic applications. Its structure suggests a diverse range of biological activities due to the presence of multiple functional groups, including cyano, amino, and thiophene moieties.
- Molecular Formula : C35H36N4O4S2
- Molecular Weight : 640.81 g/mol
- CAS Number : Not specified in the sources but can be derived from its structure.
Anticancer Properties
Recent studies have highlighted the compound's potential anticancer effects. In vitro assays demonstrated moderate anti-proliferative activity against several human cancer cell lines. Specifically, compounds with similar structural motifs showed significant inhibition of cell viability at concentrations as low as 3 µM . The presence of the thiophene and quinoline structures is believed to enhance its interaction with cellular targets involved in cancer progression.
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains. The cyano and thiophene groups are crucial for this activity, as they contribute to the compound's ability to disrupt microbial cell walls and metabolic processes .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects associated with compounds containing similar frameworks. The tetrahydroquinoline moiety may play a role in protecting neuronal cells from oxidative stress and apoptosis. Preliminary studies indicate that such compounds could be beneficial in models of neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of ethyl 6-amino derivatives can be influenced by modifications to its structure:
| Modification | Effect on Activity |
|---|---|
| Replacement of cyano group | Decreased anticancer potency |
| Alteration of thiophene position | Variable effects on antimicrobial activity |
| Variation in alkyl substituents | Enhanced neuroprotective properties |
Case Studies
- Anticancer Study : A study involving a series of pyran derivatives demonstrated that compounds similar to ethyl 6-amino showed significant cytotoxicity against MCF-7 breast cancer cells . The mechanism was attributed to apoptosis induction and cell cycle arrest.
- Antimicrobial Evaluation : Another research focused on thieno[2,3-b]pyridine derivatives indicated that modifications to the thiophene ring could lead to enhanced antimicrobial efficacy against Gram-positive bacteria .
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties:
Research indicates that compounds similar to ethyl 6-amino derivatives exhibit antioxidant activity. The presence of cyano and thiophene groups can enhance the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
Antibacterial and Antifungal Activities:
Compounds with similar structures have been evaluated for their antibacterial and antifungal properties. The substitution patterns on the quinoline and pyran rings can influence their efficacy against various pathogens. Studies have shown that these compounds can inhibit bacterial growth effectively, indicating their potential as therapeutic agents against infections .
Drug Development
Cancer Treatment:
The compound's structural features suggest potential applications in oncology. Research has demonstrated that derivatives of pyran and quinoline can exhibit cytotoxic effects against cancer cell lines. The ability to modify the functional groups allows for the exploration of various derivatives with enhanced anticancer activity .
Enzyme Inhibition:
The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, compounds that contain similar moieties have been studied for their ability to inhibit enzymes associated with cancer progression or inflammatory diseases. This property could be harnessed for developing targeted therapies .
Synthesis and Characterization
Synthetic Pathways:
The synthesis of ethyl 6-amino derivatives typically involves multi-step reactions, including cyclization and functional group modifications. The Gewald reaction is a notable method used to synthesize thiophene derivatives, which can be adapted for producing related compounds .
Characterization Techniques:
Advanced characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of synthesized compounds. These techniques provide insights into the molecular interactions and stability of the compounds under various conditions .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
